1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone
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Overview
Description
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound with a molecular weight of 316.34. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry . This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an ethanone moiety attached to the phenothiazine core .
Preparation Methods
The synthesis of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine, which is nitrated to introduce the nitro group at the 7-position.
Methoxylation: The nitrated phenothiazine is then subjected to methoxylation to introduce the methoxy group at the 3-position.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are investigated for their potential use as therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenothiazine core can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives such as:
10-methyl-10H-phenothiazine: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
2-chloro-10-(chloroacetyl)-10H-phenothiazine: Contains chloro and chloroacetyl groups, leading to distinct reactivity and applications.
3-methoxy-10-(1-methyl-4-piperidinyl)methyl-10H-phenothiazine: Features a piperidinyl group, which alters its pharmacological profile.
The uniqueness of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H12N2O4S |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(3-methoxy-7-nitrophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H12N2O4S/c1-9(18)16-12-5-3-10(17(19)20)7-14(12)22-15-8-11(21-2)4-6-13(15)16/h3-8H,1-2H3 |
InChI Key |
RQSQPWIBUGPRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC3=C1C=CC(=C3)OC |
Origin of Product |
United States |
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